(2Z)-2-[(4-methylphenyl)methylidene]-6-(2-oxopropoxy)-2,3-dihydro-1-benzofuran-3-one
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Overview
Description
(2Z)-2-[(4-methylphenyl)methylidene]-6-(2-oxopropoxy)-2,3-dihydro-1-benzofuran-3-one is an organic compound that belongs to the class of benzofuran derivatives. This compound is characterized by the presence of a benzofuran ring system substituted with a 4-methylphenyl group and a 2-oxopropoxy group. Benzofuran derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-2-[(4-methylphenyl)methylidene]-6-(2-oxopropoxy)-2,3-dihydro-1-benzofuran-3-one typically involves the condensation of 4-methylbenzaldehyde with 6-hydroxy-1-benzofuran-3-one in the presence of a base such as sodium hydroxide. The reaction is carried out in an appropriate solvent, such as ethanol, under reflux conditions. The resulting intermediate is then reacted with 2-bromoacetone to introduce the 2-oxopropoxy group, yielding the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
(2Z)-2-[(4-methylphenyl)methylidene]-6-(2-oxopropoxy)-2,3-dihydro-1-benzofuran-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the benzofuran ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
Chemistry: The compound serves as a building block for the synthesis of more complex molecules.
Biology: It exhibits biological activities such as antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic effects in treating diseases like cancer and infections.
Industry: It is used in the development of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of (2Z)-2-[(4-methylphenyl)methylidene]-6-(2-oxopropoxy)-2,3-dihydro-1-benzofuran-3-one involves its interaction with specific molecular targets and pathways. The compound may inhibit enzymes or receptors involved in disease processes, leading to therapeutic effects. For example, it may inhibit the activity of certain kinases or proteases, thereby modulating cellular signaling pathways and reducing disease symptoms.
Comparison with Similar Compounds
Similar Compounds
Cresol: Cresols are methylphenol derivatives with similar aromatic structures but different functional groups.
4,4’-Dichlorobenzophenone: This compound shares a benzophenone core but has different substituents.
Uniqueness
(2Z)-2-[(4-methylphenyl)methylidene]-6-(2-oxopropoxy)-2,3-dihydro-1-benzofuran-3-one is unique due to its specific substitution pattern on the benzofuran ring, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
(2Z)-2-[(4-methylphenyl)methylidene]-6-(2-oxopropoxy)-1-benzofuran-3-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16O4/c1-12-3-5-14(6-4-12)9-18-19(21)16-8-7-15(10-17(16)23-18)22-11-13(2)20/h3-10H,11H2,1-2H3/b18-9- |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RWVXZPNMCXDZBH-NVMNQCDNSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C=C2C(=O)C3=C(O2)C=C(C=C3)OCC(=O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)/C=C\2/C(=O)C3=C(O2)C=C(C=C3)OCC(=O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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